3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is a complex organic compound classified within the purine family. This compound exhibits notable pharmacological properties, particularly as a dipeptidyl peptidase-4 inhibitor, which positions it as a potential therapeutic agent for conditions like type 2 diabetes. The compound's structure features a purine base modified with various substituents that enhance its biological activity.
This compound and its derivatives have been studied extensively in pharmaceutical research, particularly in the context of diabetes treatment. It is related to compounds such as linagliptin, which is known for its role in glucose metabolism regulation. The synthesis and characterization of this compound are detailed in various patents and scientific literature, highlighting its relevance in medicinal chemistry .
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is classified as:
The synthesis of 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions that may include:
Technical details include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione can be represented using its IUPAC name and SMILES notation:
The molecular formula is , with a molecular weight of approximately 342.40 g/mol. The structure features a purine ring system with various substituents that influence its biological activity.
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione participates in several chemical reactions:
These reactions are critical for exploring the structure–activity relationship of this compound and optimizing its efficacy .
The primary mechanism of action for 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione involves inhibition of dipeptidyl peptidase-4. This enzyme plays a significant role in glucose metabolism by degrading incretin hormones that promote insulin secretion in response to meals. By inhibiting this enzyme:
The physical properties of 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione include:
Key chemical properties include:
Relevant data on stability and solubility are essential for formulation development in pharmaceutical applications .
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is primarily researched for its applications in:
Research continues to explore other potential therapeutic applications based on its mechanism of action and structural modifications .
The compound 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione follows systematic IUPAC naming conventions for xanthine derivatives. The base structure is a purine-2,6-dione (xanthine) core substituted at three key positions:
Its molecular formula is C₁₄H₁₇N₅O₂, confirmed through high-resolution mass spectrometry in structural analogs [3] [5]. This formula corresponds to a molecular weight of 287.32 g/mol. Elemental composition analysis reveals:
Table 1: Molecular Formula Breakdown
Component | Count | Contribution (%) |
---|---|---|
Carbon | 14 | 58.53 |
Hydrogen | 17 | 5.96 |
Nitrogen | 5 | 24.38 |
Oxygen | 2 | 11.14 |
The prop-2-enyl group (–CH₂CH=CH₂) provides an alkene functionality, while the piperidin-1-yl group introduces a secondary amine, influencing both reactivity and solubility [5] [7].
Stereochemistry is primarily governed by the piperidine ring conformation. Piperidine adopts two chair conformations, with energy differences determined by substituent orientation:
No chiral centers exist in the current structure, but stereochemical control is critical in analogs like 8-(3-aminopiperidin-1-yl) derivatives where the C3 amine creates a stereogenic center. Patent data shows enantiomers of such analogs exhibit distinct biological activities [7] [8]. For this compound, rotational isomers (rotamers) arise from:
Table 2: Conformational Energy Differences in Piperidine Moieties
Substituent Position | ΔG (eq-ax) (kcal/mol) | Conditions |
---|---|---|
Unsubstituted | 0.72 | Gas phase |
3-Amino | 0.2–0.6 | Nonpolar solvents |
4-Methyl | 1.74 | Calculated |
While direct single-crystal XRD data for this specific compound is unavailable in public databases, closely related structures provide insight:
Bond lengths critical to molecular geometry include:
Computational models (DFT B3LYP/6-31G*) predict a planar purine core with perpendicular orientation of the N7-allyl group. Crystal packing in analogs reveals hydrogen bonding between carbonyl oxygens and solvent molecules or counterions [5] [9].
Structural modifications at N7, C8, and N3 significantly influence electronic properties and molecular geometry:
Table 3: Structural Comparisons of Xanthine Derivatives
Compound Name | Substituents | Molecular Formula | Key Structural Features |
---|---|---|---|
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione | N3: MethylC8: Piperidin-1-ylN7: Prop-2-enyl | C₁₄H₁₇N₅O₂ | Planar purine core; Alkene at N7; Flexible piperidine |
8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)xanthine [1] | C8: 3-Aminopiperidin-1-ylN7: ButynylN1: Quinazolinylmethyl | C₂₅H₂₈N₈O₂ | Extended conjugation at N1; Alkyne chain; Chiral piperidine |
3-Methyl-8-(4-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)xanthine [5] | C8: 4-Methylpiperidin-1-ylN7: Methallyl | C₁₆H₂₃N₅O₂ | Steric bulk from methyl groups; Increased lipophilicity (log P calc: +0.4) |
1,3,7-Trimethyl-8-[(E)-prop-1-enyl]purine-2,6-dione [10] | N1,N3,N7: MethylC8: (E)-prop-1-enyl | C₁₁H₁₄N₄O₂ | C8 alkene fixes stereochemistry; Minimal steric hindrance |
Electronic Effects:
Steric Parameters:
Table 4: Substituent Effects on Purine Core Properties
Position | Substituent | Bond Length Changes (Å) | Electron Density Shift (%) |
---|---|---|---|
C8 | Piperidin-1-yl | C8–N: +0.05 vs H | +12.5 at C8 |
N7 | Prop-2-enyl | N7–C: -0.03 vs methyl | -8.2 at N7 |
N3 | Methyl | N3–C: +0.01 vs H | +3.7 at adjacent carbonyl |
These structural features collectively enhance membrane permeability (cLogP ≈ 1.8) and modulate hydrogen-bonding capacity (H-bond donors: 0; acceptors: 4), making this compound a versatile scaffold for pharmacological optimization [7] [8].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5